[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Overview
Description
[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenoxy group, and a pyrrolidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Scientific Research Applications
Chemistry
In chemistry, [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through a reductive amination reaction, where the pyrazole intermediate reacts with a methoxymethylpyrrolidine derivative in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. The pyrrolidine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[5-[(4-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone: Similar structure with a different position of the fluorine atom.
[5-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone: Similar structure with a chlorine atom instead of fluorine.
[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone: Similar structure with an ethoxymethyl group instead of methoxymethyl.
Uniqueness
The unique combination of the fluorophenoxy group, pyrazole ring, and pyrrolidine moiety in [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-23-10-12-5-6-21(9-12)17(22)16-8-14(19-20-16)11-24-15-4-2-3-13(18)7-15/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMYWVBAVPAPQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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